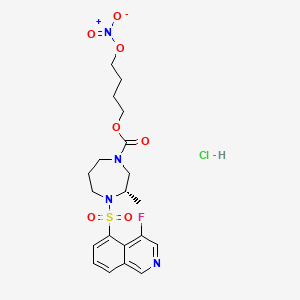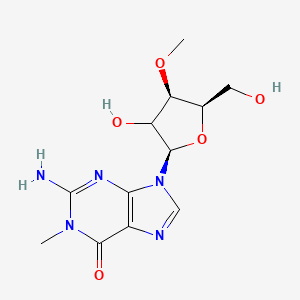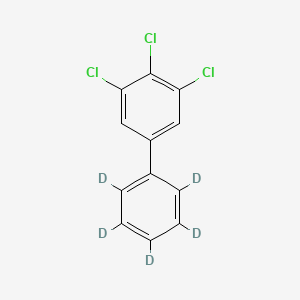
3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 is a chemical compound with the molecular formula C12H3Cl3D5. It is an isotopically labeled compound, often used in scientific research for various applications. The compound is characterized by the presence of three chlorine atoms and five deuterium atoms, making it a valuable tool in studies involving isotopic labeling.
Vorbereitungsmethoden
The synthesis of 3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and deuterium atoms.
Analyse Chemischer Reaktionen
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of biphenyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically chlorinated biphenyl derivatives with varying degrees of substitution.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 is widely used in scientific research due to its unique isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its movement and transformation within a system. The deuterium atoms in the compound can be detected using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the compound’s behavior and interactions.
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 can be compared with other similar compounds such as:
- **2,4,5-Trichlorodiphenyl-2’,3’,4’,5
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
262.6 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-(3,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
BSFZSQRJGZHMMV-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C(=C2)Cl)Cl)Cl)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)

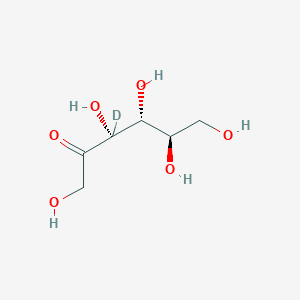
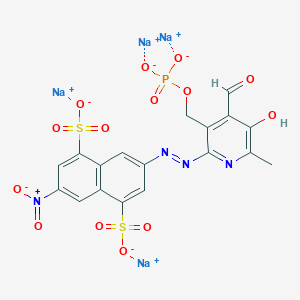


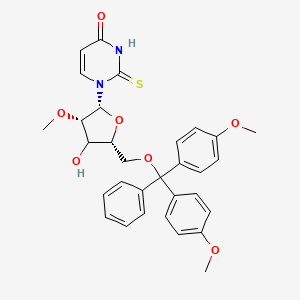
![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
